Superiority in Improving Neurological Function in Gaucher Disease Type 3 (GD3) vs. Standard of Care
In the phase 3 LEAP2MONO trial (NCT05222906), ibiglustat (venglustat) demonstrated statistically significant superiority over enzyme replacement therapy (ERT, imiglucerase) in improving neurological symptoms in patients with GD3. The study met its primary endpoint by showing a greater improvement in a global test score for two assessments: the Scale for Assessment and Rating of Ataxia (SARA) modified total score and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This is a crucial differentiator, as ERT is the standard of care but does not address neurological manifestations due to its inability to cross the blood-brain barrier [1].
| Evidence Dimension | Change in neurological function score (SARA + RBANS global test score) |
|---|---|
| Target Compound Data | Statistically significant improvement vs. ERT (p=0.007) |
| Comparator Or Baseline | Enzyme Replacement Therapy (ERT, imiglucerase) |
| Quantified Difference | Significant improvement over ERT; ERT is not effective for neurological symptoms. |
| Conditions | Phase 3 LEAP2MONO study (NCT05222906) in adult and pediatric GD3 patients, week 52 assessment. |
Why This Matters
This provides the only phase 3 evidence of a therapy improving neurological outcomes in GD3, a critical unmet medical need, justifying its selection over ERT for research focused on neuronopathic aspects.
- [1] GeneOnline. (2026). Sanofi's Venglustat Demonstrates Superiority Over ERT in Phase 3 Type 3 Gaucher Disease Trial. View Source
